molecular formula C11H11ClF2O2 B14062798 1-(4-(Chloromethyl)-2-(difluoromethoxy)phenyl)propan-1-one

1-(4-(Chloromethyl)-2-(difluoromethoxy)phenyl)propan-1-one

Cat. No.: B14062798
M. Wt: 248.65 g/mol
InChI Key: DIXBWHDLUXNIIE-UHFFFAOYSA-N
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Description

1-(4-(Chloromethyl)-2-(difluoromethoxy)phenyl)propan-1-one is an organic compound with the molecular formula C11H11ClF2O2 This compound is of interest due to its unique chemical structure, which includes a chloromethyl group and a difluoromethoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Chloromethyl)-2-(difluoromethoxy)phenyl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloromethylphenol and difluoromethoxybenzene.

    Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production may also involve the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Chloromethyl)-2-(difluoromethoxy)phenyl)propan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in the presence of a base.

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.

Major Products

    Substitution: Formation of substituted phenylpropanones.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-(4-(Chloromethyl)-2-(difluoromethoxy)phenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(Chloromethyl)-2-(difluoromethoxy)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The difluoromethoxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Chloromethyl)-3-(difluoromethoxy)phenyl)propan-1-one: Similar structure but with the difluoromethoxy group in a different position.

    1-(4-(Chloromethyl)-2-(methoxy)phenyl)propan-1-one: Similar structure but with a methoxy group instead of a difluoromethoxy group.

Uniqueness

1-(4-(Chloromethyl)-2-(difluoromethoxy)phenyl)propan-1-one is unique due to the presence of both chloromethyl and difluoromethoxy groups, which confer distinct reactivity and properties compared to similar compounds. The difluoromethoxy group, in particular, can significantly influence the compound’s electronic properties and interactions with other molecules.

Properties

Molecular Formula

C11H11ClF2O2

Molecular Weight

248.65 g/mol

IUPAC Name

1-[4-(chloromethyl)-2-(difluoromethoxy)phenyl]propan-1-one

InChI

InChI=1S/C11H11ClF2O2/c1-2-9(15)8-4-3-7(6-12)5-10(8)16-11(13)14/h3-5,11H,2,6H2,1H3

InChI Key

DIXBWHDLUXNIIE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)CCl)OC(F)F

Origin of Product

United States

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